



# Application Notes and Protocols for Capromorelin Dosage in Canine Appetite Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Capromorelin |           |
| Cat. No.:            | B1582104     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Capromorelin is a potent and selective ghrelin receptor agonist, functioning as a growth hormone secretagogue (GHS).[1] It is the first drug in its class to be approved by the FDA for the stimulation of appetite in dogs.[1] Marketed as ENTYCE® (capromorelin oral solution), it mimics the action of endogenous ghrelin, a hormone primarily produced in the stomach that is crucial for regulating appetite and food intake.[2] By binding to the ghrelin receptor (GHS-R1a) in the hypothalamus, capromorelin initiates signaling cascades that stimulate hunger. Additionally, its action on the pituitary gland leads to an increase in growth hormone (GH) and subsequently insulin-like growth factor 1 (IGF-1), which may contribute to the building of lean muscle mass. These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and key data from pivotal studies on capromorelin for appetite stimulation in dogs.

### **Mechanism of Action**

**Capromorelin** exerts its orexigenic (appetite-stimulating) effects by acting as an agonist at the ghrelin receptor (GHS-R1a). This G protein-coupled receptor is expressed in areas of the brain, such as the hypothalamus and pituitary gland, that are integral to the regulation of food intake and energy balance.



The binding of **capromorelin** to GHS-R1a in the hypothalamus activates orexigenic neurons, thereby stimulating the sensation of hunger and promoting feeding behavior. Concurrently, its binding to GHS-R1a in the pituitary gland stimulates the release of growth hormone. This surge in GH then prompts the liver to produce IGF-1. The sustained elevation of IGF-1 levels is thought to contribute to an anabolic state, potentially aiding in the preservation or accretion of lean body mass.

## **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Capromorelin's dual-action signaling pathway for appetite stimulation.

# **Dosage and Administration**

The FDA-approved dosage of **capromorelin** for appetite stimulation in dogs is 3 mg/kg (1.4 mg/lb) of body weight, administered orally once daily. The medication is supplied as a 30 mg/mL oral solution. For accurate dosing, the provided graduated syringe should be used. The bottle should be shaken gently before each use.

While the pivotal field study evaluated effectiveness over a 4-day period, long-term safety studies have been conducted for up to 12 months, demonstrating a wide margin of safety. Anecdotal evidence suggests that if a significant response is not observed within 24 to 48



hours, an increased dose of 4.5 mg/kg once daily may be considered, with a subsequent reduction to the label dose once an effect is noted.

# **Quantitative Data Summary**

The efficacy of **capromorelin** has been demonstrated in both laboratory and clinical settings. The following tables summarize key quantitative outcomes from these studies.

**Table 1: Efficacy of Capromorelin in Healthy Beagle** 

Dogs

| Study<br>Duration | Dosage         | Key<br>Outcome                      | Capromo<br>relin<br>Group | Placebo<br>Group | P-value     | Citation |
|-------------------|----------------|-------------------------------------|---------------------------|------------------|-------------|----------|
| 4 Days            | 3 mg/kg<br>SID | Mean Food<br>Consumpti<br>on Change | +60.55%                   | -11.15%          | < 0.001     |          |
| 4 Days            | 3 mg/kg<br>SID | Mean Body<br>Weight<br>Change       | +5.96%                    | +0.053%          | < 0.001     |          |
| 7 Days            | 3 mg/kg<br>SID | Mean Food<br>Intake<br>Increase     | 36% - 58%                 | N/A              | Significant | -        |
| 7 Days            | 3 mg/kg<br>SID | Mean Body<br>Weight<br>Increase     | 3.8% -<br>4.5%            | N/A              | Significant |          |

SID = once daily

# **Table 2: Efficacy of Capromorelin in Client-Owned Dogs** with Inappetence



| Study<br>Duration | Dosage         | Key<br>Outcome                                       | Capromo<br>relin<br>Group | Placebo<br>Group | P-value | Citation |
|-------------------|----------------|------------------------------------------------------|---------------------------|------------------|---------|----------|
| 4 Days            | 3 mg/kg<br>SID | Treatment Success (Owner Assessed Appetite Increase) | 68.6%                     | 44.6%            | 0.008   |          |
| 4 Days            | 3 mg/kg<br>SID | Mean Body<br>Weight<br>Change                        | +1.8%                     | +0.1%            | < 0.001 | _        |

# **Experimental Protocols**

Detailed methodologies from key studies are outlined below to aid in the design of future research.

# Protocol 1: Randomized, Masked, Placebo-Controlled Study in Healthy Beagle Dogs

- Objective: To evaluate the effect of **capromorelin** on food consumption and body weight in healthy adult Beagle dogs.
- Study Design: A randomized, masked, placebo-controlled study.
- Animals: Healthy adult male and female Beagle dogs (n=12 per group).
- Treatment Groups:
  - Capromorelin Group: 3 mg/kg capromorelin oral solution administered once daily for 4 consecutive days.
  - Placebo Group: Vehicle control (solution minus capromorelin) administered orally once daily for 4 consecutive days.



#### · Methodology:

- Acclimation: Dogs are acclimated to the housing and diet prior to the study.
- Baseline Data Collection: Body weight and daily food consumption are measured for a baseline period.
- Treatment Administration: The assigned treatment is administered orally at the same time each day.
- Data Collection During Treatment: Daily food consumption and body weight are recorded.
   Clinical observations are performed daily. Physical examinations and blood collection for serum chemistry and hematology are conducted before and at the end of the treatment period.

#### • Primary Endpoints:

- Percent change in mean food consumption from baseline.
- Percent change in mean body weight from baseline.

# Protocol 2: Prospective, Randomized, Masked, Placebo-Controlled Clinical Field Study in Inappetent Dogs

- Objective: To evaluate the safety and effectiveness of **capromorelin** for appetite stimulation in client-owned dogs with inappetence.
- Study Design: A multi-site, prospective, randomized, masked, placebo-controlled field study.
- Animals: Client-owned dogs of any breed, age, or sex with a history of reduced appetite for at least two days. A total of 177 dogs were evaluated for efficacy (121 in the capromorelin group and 56 in the placebo group).

#### • Treatment Groups:

 Capromorelin Group: 3 mg/kg capromorelin oral solution administered once daily for 4 days by the owner.



 Placebo Group: Flavored placebo solution administered orally once daily for 4 days by the owner.

#### Methodology:

- Enrollment: Dogs meeting the inclusion criteria are enrolled from multiple veterinary hospitals.
- Baseline Assessment: On Day 0, owners complete an Owner Appetite Assessment (OAA)
   questionnaire, and the dog's body weight is recorded.
- Treatment and Diet: Owners administer the assigned treatment and feed the dog its normal diet for the 4-day study duration.
- Follow-up Assessment: On Day 3 (±1 day), owners complete the same OAA, and the dog's body weight is measured at the veterinary clinic.

#### • Primary Endpoints:

- Treatment Success: Defined by the owner's assessment of whether the dog's appetite "increased," remained with "no change," or "decreased".
- Change in body weight from Day 0 to Day 3.

# **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Generalized workflow for a clinical efficacy trial of **capromorelin**.



# **Safety and Pharmacokinetics**

- Safety: **Capromorelin** is generally well-tolerated in dogs. In a 12-month safety study in Beagles, daily oral administration of doses up to 40 mg/kg was found to be safe. The most common adverse reactions observed in field studies include diarrhea, vomiting, polydipsia (increased thirst), and hypersalivation.
- Pharmacokinetics: Following oral administration of a 3 mg/kg dose in Beagle dogs,
   capromorelin is rapidly absorbed, with a mean time to maximum plasma concentration (Tmax) of approximately 0.83 hours. The mean absolute oral bioavailability is 44%. It has a short terminal half-life of about 1.19 hours. Elimination occurs primarily through hepatic metabolism, with approximately 62% excreted in the feces and 37% in the urine. Caution is advised when using in dogs with hepatic or renal insufficiency.

#### Conclusion

**Capromorelin** (ENTYCE®) is an effective and safe oral solution for the stimulation of appetite in dogs at a recommended dose of 3 mg/kg once daily. Its novel mechanism as a ghrelin receptor agonist provides a targeted approach to managing inappetence from various underlying medical conditions. The provided protocols and data serve as a valuable resource for researchers and professionals in the ongoing development and application of appetite-stimulating therapies in veterinary medicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Capromorelin Dosage in Canine Appetite Stimulation]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1582104#capromorelin-dosage-for-appetite-stimulation-in-dogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com